molecular formula C16H14N2O2 B2435903 2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 524724-69-4

2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B2435903
CAS No.: 524724-69-4
M. Wt: 266.3
InChI Key: FHOKBKNNPOVIHD-UHFFFAOYSA-N
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Description

    Starting Materials: 3-methoxyphenylboronic acid.

    Reaction Conditions: Suzuki-Miyaura coupling reaction using palladium catalysts under mild conditions.

  • Formylation

      Starting Materials: Vilsmeier-Haack reagent (DMF and POCl3).

      Reaction Conditions: The formylation reaction introduces the aldehyde group at the desired position on the imidazo[1,2-a]pyridine ring.

  • Industrial Production Methods

    Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective and scalable reagents and catalysts.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-a]pyridine core, followed by functionalization to introduce the methoxyphenyl and carbaldehyde groups.

    • Formation of Imidazo[1,2-a]pyridine Core

        Starting Materials: 2-aminopyridine and an appropriate aldehyde.

        Reaction Conditions: Cyclization reactions often involve acidic or basic catalysts and elevated temperatures to form the imidazo[1,2-a]pyridine ring.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

        Conditions: Typically carried out in acidic or basic media.

        Products: Oxidation of the aldehyde group to a carboxylic acid.

    • Reduction

        Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

        Conditions: Mild to moderate temperatures.

        Products: Reduction of the aldehyde group to a primary alcohol.

    • Substitution

        Reagents: Nucleophiles like amines or thiols.

        Conditions: Often requires a catalyst or elevated temperatures.

        Products: Substituted derivatives at the aldehyde position.

    Common Reagents and Conditions

      Palladium Catalysts: Used in coupling reactions.

      Vilsmeier-Haack Reagent: For formylation.

      Oxidizing and Reducing Agents: For functional group transformations.

    Scientific Research Applications

    Chemistry

      Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

      Catalysis: Potential ligand in catalytic systems due to its unique structure.

    Biology and Medicine

      Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

      Biological Probes: Used in the development of fluorescent probes for biological imaging.

    Industry

      Material Science:

      Agriculture: Possible use in the synthesis of agrochemicals.

    Mechanism of Action

    The mechanism by which 2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxyphenyl and imidazo[1,2-a]pyridine moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

    Comparison with Similar Compounds

    Similar Compounds

      2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Lacks the methoxy group, which may affect its reactivity and biological activity.

      8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde: Lacks the methoxyphenyl group, potentially altering its chemical properties and applications.

    Uniqueness

    2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of both the methoxyphenyl and imidazo[1,2-a]pyridine moieties, which confer distinct chemical and biological properties. The methoxy group can influence the compound’s electronic properties and reactivity, while the imidazo[1,2-a]pyridine core provides a versatile scaffold for further functionalization.

    This compound’s unique structure makes it a valuable candidate for various applications in scientific research and industry.

    Properties

    IUPAC Name

    2-(3-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H14N2O2/c1-11-5-4-8-18-14(10-19)15(17-16(11)18)12-6-3-7-13(9-12)20-2/h3-10H,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FHOKBKNNPOVIHD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=CN2C1=NC(=C2C=O)C3=CC(=CC=C3)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H14N2O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    266.29 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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